molecular formula C30H42N6O9 B14253437 L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine CAS No. 210490-71-4

L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine

Cat. No.: B14253437
CAS No.: 210490-71-4
M. Wt: 630.7 g/mol
InChI Key: LOIOQPWEHQCRJL-QAMDWANKSA-N
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Description

L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine is a peptide composed of five amino acids: L-alanine, L-lysine, L-tyrosine, L-serine, and L-tyrosine. Peptides like this one are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides.

Major Products

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways by interacting with kinases or phosphatases.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A simpler dipeptide with similar properties.

    L-Alanyl-L-lysine: Another dipeptide with different biological activities.

    L-Alanyl-L-serine: A dipeptide used in similar biochemical studies.

Uniqueness

L-Alanyl-L-lysyl-L-tyrosyl-L-seryl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industry.

Properties

CAS No.

210490-71-4

Molecular Formula

C30H42N6O9

Molecular Weight

630.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H42N6O9/c1-17(32)26(40)33-22(4-2-3-13-31)27(41)34-23(14-18-5-9-20(38)10-6-18)28(42)36-25(16-37)29(43)35-24(30(44)45)15-19-7-11-21(39)12-8-19/h5-12,17,22-25,37-39H,2-4,13-16,31-32H2,1H3,(H,33,40)(H,34,41)(H,35,43)(H,36,42)(H,44,45)/t17-,22-,23-,24-,25-/m0/s1

InChI Key

LOIOQPWEHQCRJL-QAMDWANKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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